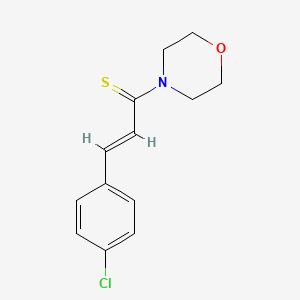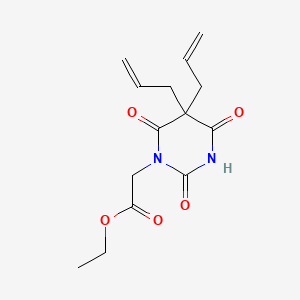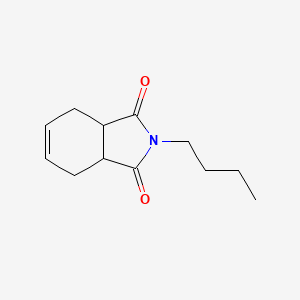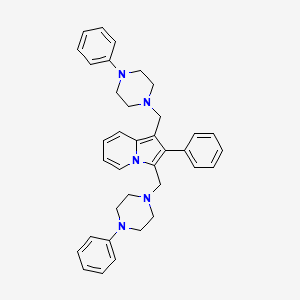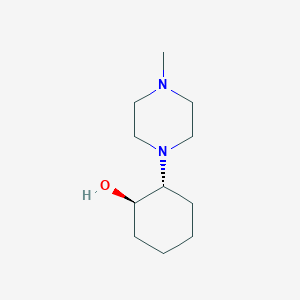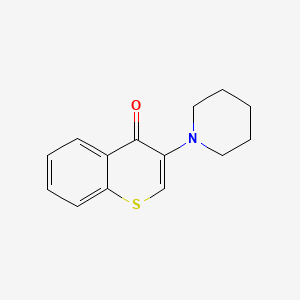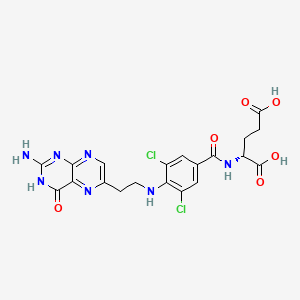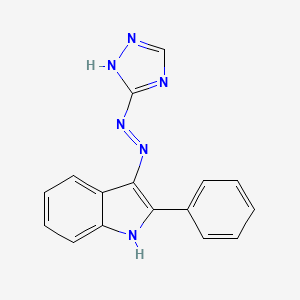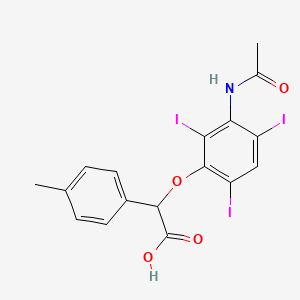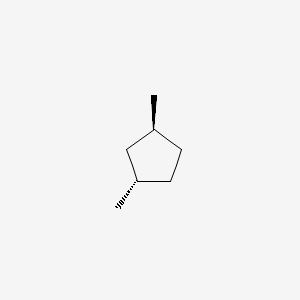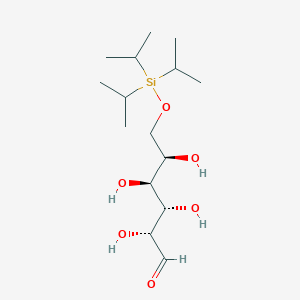
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is a complex organic compound characterized by its multiple hydroxyl groups and a triisopropylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of triisopropylsilyl chloride (TIPS-Cl) to protect the hydroxyl groups, followed by oxidation and reduction steps to achieve the desired aldehyde functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Replacement of the triisopropylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triisopropylsilyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is not well-understood. like other sugars, it may interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. It may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with an additional hydroxyl group.
(1R,2R,3S,5R)-(-)-pinanediol: Another compound with multiple hydroxyl groups and a different protecting group
Uniqueness
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(triisopropylsilyloxy)hexanal is unique due to its specific combination of hydroxyl groups and the triisopropylsilyloxy protecting group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C15H32O6Si |
|---|---|
Molecular Weight |
336.50 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-tri(propan-2-yl)silyloxyhexanal |
InChI |
InChI=1S/C15H32O6Si/c1-9(2)22(10(3)4,11(5)6)21-8-13(18)15(20)14(19)12(17)7-16/h7,9-15,17-20H,8H2,1-6H3/t12-,13+,14+,15-/m0/s1 |
InChI Key |
WGOJFTWEYSVPCB-YJNKXOJESA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
